3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
3-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-9(13(23)21(8)14)12(22)20-11-5-3-2-4-10(11)15(16,17)18/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDTESSTPETLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine ring and various functional groups that enhance its lipophilicity and biological activity.
Chemical Structure and Properties
The molecular structure of 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide includes:
- A thiazole ring
- A pyrimidine ring
- A trifluoromethyl group that increases lipophilicity
Biological Activity
The biological activity of this compound has been primarily studied in the context of neurodegenerative diseases. It has been shown to act as a multi-target directed ligand, interacting with key enzymes involved in neurodegenerative processes such as β-secretase and Glycogen Synthase Kinase 3β (GSK-3β).
- Enzyme Inhibition : The compound demonstrates inhibitory effects on β-secretase, which plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer's disease.
- GSK-3β Inhibition : GSK-3β is implicated in various cellular processes, including glycogen metabolism and cell signaling. Inhibition of this enzyme can have therapeutic implications in treating neurodegenerative disorders.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study demonstrated that treatment with 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide resulted in reduced neuronal apoptosis in models of Alzheimer's disease. The compound was shown to significantly decrease levels of oxidative stress markers in neuronal cells.
- Multi-target Ligand Activity : Another research investigation revealed that the compound exhibits multi-target activity by inhibiting both β-secretase and GSK-3β simultaneously, suggesting its potential as a dual-action therapeutic agent for neurodegenerative diseases.
Synthesis and Analytical Methods
The synthesis of 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Common reagents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with catalysts such as palladium on carbon employed to enhance yields.
Analytical Techniques
To elucidate the molecular structure and binding affinities of this compound with target proteins, techniques such as:
- X-ray Crystallography
- Nuclear Magnetic Resonance (NMR) Spectroscopy
These methods are critical for understanding the interactions at the molecular level.
Comparison with Similar Compounds
Substituent Effects on the Carboxamide Side Chain
- N-(2-(Trifluoromethyl)phenyl) vs. The dihydro (2,3-dihydro) ring also introduces conformational rigidity compared to the fully aromatic target compound . N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): The phenethyl linker adds flexibility, which may improve binding to targets with deeper hydrophobic pockets but reduce selectivity due to increased rotational freedom .
- 345.4 g/mol for the target compound) .
Modifications to the Thiazolopyrimidine Core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
